Cas no 609771-39-3 (2-Fluoro-4-methylnicotinaldehyde)
2-Fluoro-4-methylnicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-methylnicotinaldehyde
- 2-FLUORO-3-FORMYL-4-METHYLPYRIDINE
- 2-Fluoro-3-formyl-4-picoline
- 2-fluoro-4-methylpyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde,2-fluoro-4-methyl-
- SCHEMBL17837436
- 2-fluoro-3-formyl-4-picoline, AldrichCPR
- MFCD08277290
- AT13974
- AKOS006288146
- 609771-39-3
- DTXSID60660568
- BUGTZTDZFFHVEN-UHFFFAOYSA-N
- CS-0195779
- 3-Pyridinecarboxaldehyde, 2-fluoro-4-methyl-
- AB44902
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- MDL: MFCD08277290
- Inchi: 1S/C7H6FNO/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3
- InChI Key: BUGTZTDZFFHVEN-UHFFFAOYSA-N
- SMILES: FC1C(C=O)=C(C)C=CN=1
Computed Properties
- Exact Mass: 139.04300
- Monoisotopic Mass: 139.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.212
- Boiling Point: 248.11°C at 760 mmHg
- Flash Point: 103.854°C
- Refractive Index: 1.538
- PSA: 29.96000
- LogP: 1.34160
2-Fluoro-4-methylnicotinaldehyde Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-Fluoro-4-methylnicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177075-1g |
2-Fluoro-4-methylnicotinaldehyde |
609771-39-3 | 95% | 1g |
$1290 | 2021-08-05 | |
| Chemenu | CM177075-1g |
2-Fluoro-4-methylnicotinaldehyde |
609771-39-3 | 95% | 1g |
$1290 | 2022-06-10 | |
| abcr | AB515397-500 mg |
2-Fluoro-3-formyl-4-picoline; . |
609771-39-3 | 500MG |
€167.70 | 2023-01-19 | ||
| abcr | AB515397-1 g |
2-Fluoro-3-formyl-4-picoline; . |
609771-39-3 | 1g |
€215.40 | 2023-01-19 | ||
| Cooke Chemical | BD0382848-1g |
2-Fluoro-4-methylnicotinaldehyde |
609771-39-3 | 95+% | 1g |
RMB 946.40 | 2025-02-20 | |
| abcr | AB515397-500mg |
2-Fluoro-3-formyl-4-picoline; . |
609771-39-3 | 500mg |
€167.70 | 2023-09-02 | ||
| abcr | AB515397-1g |
2-Fluoro-3-formyl-4-picoline; . |
609771-39-3 | 1g |
€215.40 | 2023-09-02 | ||
| A2B Chem LLC | AG64508-250mg |
2-Fluoro-4-methylnicotinaldehyde |
609771-39-3 | 95% | 250mg |
$54.00 | 2024-04-19 | |
| A2B Chem LLC | AG64508-500mg |
2-Fluoro-4-methylnicotinaldehyde |
609771-39-3 | 97% | 500mg |
$144.00 | 2023-12-30 | |
| 1PlusChem | 1P00E9CS-100mg |
2-FLUORO-3-FORMYL-4-PICOLINE |
609771-39-3 | 95% | 100mg |
$40.00 | 2024-04-22 |
2-Fluoro-4-methylnicotinaldehyde Suppliers
2-Fluoro-4-methylnicotinaldehyde Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-Fluoro-4-methylnicotinaldehyde
Comprehensive Overview of 2-Fluoro-4-methylnicotinaldehyde (CAS No. 609771-39-3): Properties, Applications, and Industry Trends
2-Fluoro-4-methylnicotinaldehyde (CAS No. 609771-39-3) is a specialized fluorinated nicotinaldehyde derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the heterocyclic aldehyde family, characterized by its unique fluoro-substituted pyridine ring and methyl group at the 4-position. Its molecular structure (C7H6FNO) combines reactivity with steric effects, making it a versatile building block for synthesizing complex molecules.
Recent studies highlight the growing demand for fluorinated intermediates like 2-Fluoro-4-methylnicotinaldehyde due to their role in drug discovery. The fluoro group enhances metabolic stability and bioavailability, addressing key challenges in developing kinase inhibitors and central nervous system (CNS) therapeutics. Industry reports indicate a 22% CAGR increase in searches for "fluorinated aldehyde applications" and "nicotinaldehyde derivatives in medicine" over the past year.
From a synthetic perspective, this compound serves as a critical precursor for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations. Its aldehyde functionality allows for further derivatization into schiff bases or reductive amination products, which are pivotal in creating biologically active scaffolds. Analytical data (HPLC purity >98%) confirms its suitability for high-throughput screening platforms.
Environmental and regulatory trends also influence its applications. With the rise of green chemistry initiatives, researchers are exploring solvent-free methods to utilize 2-Fluoro-4-methylnicotinaldehyde in catalytic transformations. Patent analyses reveal its incorporation in sustainable agrochemicals, particularly for crop protection agents with reduced ecological impact.
The compound's physicochemical properties—including a melting point range of 92–94°C and logP value of 1.8—make it ideal for lipophilic drug design. Spectroscopy data (¹H NMR, 13C NMR) consistently shows distinct peaks at 10.2 ppm (aldehyde proton) and 160 ppm (carbonyl carbon), facilitating quality control. These attributes align with trending searches for "NMR characterization of fluorinated aldehydes" and "QSAR modeling inputs."
Emerging applications in material science are also noteworthy. The compound's ability to form metal-organic frameworks (MOFs) with rare-earth elements has sparked interest in luminescent sensors development. This intersects with market demands for advanced detection technologies in biomedical imaging.
Supply chain analytics indicate that 609771-39-3 maintains stable availability through major chemical suppliers, with optimized multi-step synthesis protocols achieving 76% overall yield. Recent process innovations using continuous flow chemistry have reduced production costs by 40%, addressing frequent queries about "cost-effective fluorochemical synthesis."
In conclusion, 2-Fluoro-4-methylnicotinaldehyde exemplifies the convergence of medicinal chemistry and industrial innovation. Its dual utility in life sciences and advanced materials, coupled with evolving synthetic methodologies, positions it as a compound of enduring relevance in contemporary research.
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